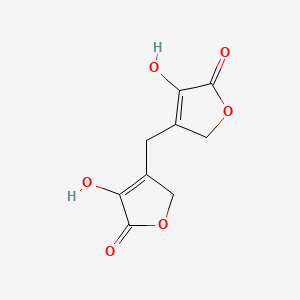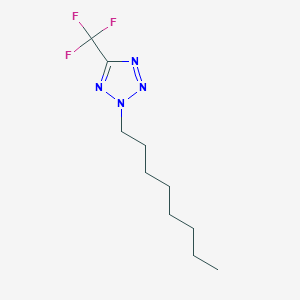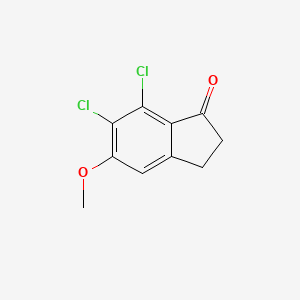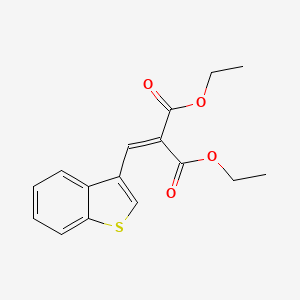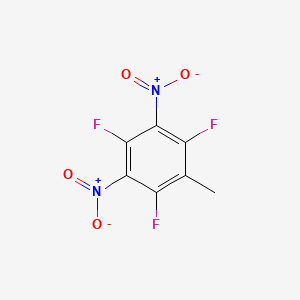
Ethyl anthranilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl anthranilate hydrochloride is a chemical compound derived from anthranilic acid. It is an ester formed by the reaction of ethanol and anthranilic acid, and it is often used in various chemical and industrial applications. This compound is known for its pleasant grape-like odor and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl anthranilate hydrochloride can be synthesized through the esterification of anthranilic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl anthranilate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthranilic acid.
Reduction: Formation of ethyl anthranilate.
Substitution: Formation of various substituted anthranilates.
Applications De Recherche Scientifique
Ethyl anthranilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of flavors, fragrances, and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl anthranilate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: The parent compound from which ethyl anthranilate hydrochloride is derived.
Methyl anthranilate: Another ester of anthranilic acid with similar properties and applications.
Benzyl anthranilate: A related compound with different ester groups.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it valuable in various industries, particularly in flavors and fragrances.
Propriétés
Numéro CAS |
32045-49-1 |
|---|---|
Formule moléculaire |
C9H12ClNO2 |
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
ethyl 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H |
Clé InChI |
OPYDVPOTZFWPLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



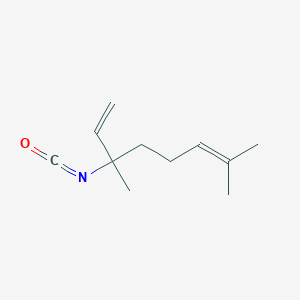
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
